2-ethyl-3,3-difluoro-2-methylpyrrolidine hydrochloride
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Overview
Description
2-Ethyl-3,3-difluoro-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C8H15F2NCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms and a methyl group on the pyrrolidine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,3-difluoro-2-methylpyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclization of 2-ethyl-3,3-difluoro-2-methylbutanamine followed by acid-catalyzed ring closure. The reaction conditions include the use of strong acids such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,3-difluoro-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted pyrrolidine derivatives.
Scientific Research Applications
2-Ethyl-3,3-difluoro-2-methylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-ethyl-3,3-difluoro-2-methylpyrrolidine hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Ethyl-3,3-difluoro-2-methylpyrrolidine hydrochloride can be compared with other similar compounds, such as 2-ethyl-3,3-difluoropyrrolidine and 2-methylpyrrolidine. These compounds share structural similarities but differ in the presence and position of fluorine atoms and methyl groups. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Properties
CAS No. |
1893993-12-8 |
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Molecular Formula |
C7H14ClF2N |
Molecular Weight |
185.64 g/mol |
IUPAC Name |
2-ethyl-3,3-difluoro-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-3-6(2)7(8,9)4-5-10-6;/h10H,3-5H2,1-2H3;1H |
InChI Key |
MUWAGGAURISIAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CCN1)(F)F)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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